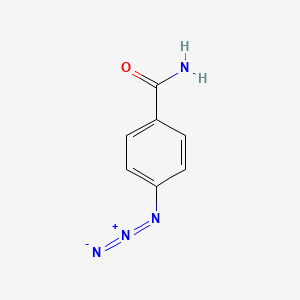

4-Azidobenzamide

Description

4-Azidobenzamide (chemical formula: C₇H₆N₄O) is an aromatic compound featuring an azide (-N₃) group at the para position of a benzamide scaffold. It is synthesized via copper(II)-catalyzed conversion of 4-carbamoylphenylboronic acid, yielding a white amorphous solid with a melting point of 167–169 °C and an 81% reaction efficiency . Key spectral characteristics include:

- IR: Strong azide absorption at 2097 cm⁻¹ .

- NMR: Distinct signals at δ 7.14 (d, J = 8.4 Hz, 2H) and δ 7.90 (d, J = 8.4 Hz, 2H) in ¹H NMR, confirming the para-substituted aromatic structure .

- HRMS: Iminophosphorane adduct [M − N₂ + PPh₃ + H]⁺ observed at m/z 397.1479 .

This compound is widely utilized in photochemistry and bioconjugation due to its photoreactive azide group, which enables covalent crosslinking under UV light. For example, it has been conjugated to chitosan and polypeptides to develop photoreactive hydrogels, with FTIR confirming azide incorporation (~2120 cm⁻¹) . Additionally, derivatives like BG-PhN3 (a purine-modified variant) are employed in self-labeling protein tags, showcasing its versatility in biochemical applications .

Properties

IUPAC Name |

4-azidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVIWAHVMYDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623890 | |

| Record name | 4-Azidobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88609-06-7 | |

| Record name | 4-Azidobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzamide with sodium nitrite and sodium azide under acidic conditions. The reaction proceeds via the formation of a diazonium salt intermediate, which subsequently reacts with sodium azide to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The process may include the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Azidobenzamide undergoes various chemical reactions, including:

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

Substitution: Sodium azide (NaN₃), polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Cycloaddition: Copper(I) catalysts, alkyne substrates.

Major Products:

Reduction: 4-Aminobenzamide.

Substitution: Various substituted benzamides.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have identified 4-azidobenzamide derivatives as promising candidates for antiviral therapies. Specifically, compounds derived from this compound have shown effectiveness against viruses such as Hepatitis C and Ebola. For instance, research has demonstrated that azido-substituted nucleosides can inhibit viral replication, presenting a potential pathway for developing treatments for viral-mediated diseases .

2. Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit various enzymes, which is crucial for developing drugs targeting specific biological pathways. For example, derivatives have been designed to inhibit carbonic anhydrase, an enzyme implicated in several physiological processes and disease states. These inhibitors exhibit low nanomolar potency against human isoforms of the enzyme, indicating their potential as therapeutic agents .

3. Cancer Research

In cancer research, this compound derivatives have been evaluated for their anticancer properties. Compounds featuring this azido group have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The unique reactivity of the azido group allows for further modifications that could enhance anticancer activity.

Material Science Applications

1. Click Chemistry

The azido group in this compound makes it an excellent candidate for click chemistry applications, particularly in the synthesis of complex organic molecules and polymers. This approach facilitates the rapid assembly of diverse chemical structures, which can be utilized in drug development and materials science.

2. Synthesis of Functional Materials

Researchers are exploring the use of this compound as a precursor for creating functional materials with specific properties. Its ability to undergo various chemical transformations enables the development of materials with tailored functionalities, such as improved conductivity or enhanced mechanical strength.

Case Study 1: Antiviral Compound Development

A study focusing on the synthesis of this compound derivatives revealed their effectiveness against Hepatitis C virus replication. The compounds were tested in vitro and demonstrated significant antiviral activity, leading to further optimization for clinical applications .

Case Study 2: Enzyme Inhibition Research

Research on the inhibitory effects of this compound on carbonic anhydrase highlighted its potential in treating conditions like glaucoma where enzyme inhibition can lower intraocular pressure. The study provided detailed kinetic analyses showing that certain derivatives exhibited IC50 values in the low nanomolar range against specific isoforms of carbonic anhydrase .

Mechanism of Action

The mechanism of action of 4-azidobenzamide primarily involves its reactivity as an azide. The azide group can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azide group can react with alkyne-functionalized molecules to form stable triazole linkages, which are useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism :

- This compound’s azide group is directly attached to the aromatic ring, enhancing electronic conjugation and stability compared to 4-(azidomethyl)benzamide, where the azide is on a methyl side chain. This difference impacts reactivity; the para-azide in this compound facilitates efficient photochemical crosslinking , while the azidomethyl variant may exhibit greater flexibility but reduced stability .

Functional Group Effects :

- Ethyl 4-azidobenzoate replaces the benzamide with an ester group, improving solubility in hydrophobic matrices but limiting utility in aqueous bioconjugation .

- BG-PhN3 integrates a purine moiety, enabling specific protein interactions (79% synthesis yield), whereas CP-PhN3 (a chloropyrimidine analogue) shows lower yield (61%), highlighting the impact of heterocyclic substituents on reaction efficiency .

Spectral Variability :

- The azide IR stretch in this compound shifts from 2097 cm⁻¹ (pure compound) to ~2120 cm⁻¹ when conjugated to polymers, likely due to environmental effects (e.g., hydrogen bonding or steric hindrance) .

Biological Activity

4-Azidobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various biological studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azido group (-N₃) attached to a benzamide structure. The synthesis typically involves the reaction of 4-aminobenzamide with sodium azide under controlled conditions. The following table summarizes the key steps in the synthesis process:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Aminobenzamide + NaN₃ | Aqueous solution, reflux | 70-80% |

| 2 | Purification (e.g., recrystallization) | Ethanol or methanol | >90% purity |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been investigated for its potential as an inhibitor of specific enzymes, particularly those involved in cancer and metabolic diseases.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

- Studies have indicated that compounds with an aminobenzamide scaffold can inhibit DPP-IV, an enzyme linked to glucose metabolism and diabetes management. Research demonstrated that modifications to the aminobenzamide structure could enhance DPP-IV inhibitory activity, suggesting a similar potential for this compound .

-

Antimicrobial Activity :

- A series of derivatives based on aminobenzamide have shown varying degrees of antibacterial and antifungal activities. Specifically, derivatives containing azido groups have exhibited moderate antimicrobial effects against several bacterial strains, indicating that this compound may also possess similar properties .

- Antioxidant Properties :

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various benzamide derivatives, including this compound, it was found that:

- The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Research Findings: Enzyme Inhibition

A recent study focused on the inhibition of DPP-IV by aminobenzamide derivatives revealed:

Q & A

Basic Research Questions

Q. How is 4-Azidobenzamide synthesized and characterized in laboratory settings?

- Methodology :

- Synthesis : Prepare via nucleophilic substitution of 4-nitrobenzamide with sodium azide under reflux in a polar aprotic solvent (e.g., DMF). Monitor reaction progress using thin-layer chromatography (TLC) .

- Characterization : Confirm structure via -NMR (azide proton at δ 3.1–3.3 ppm), IR (azide stretch at ~2100 cm), and mass spectrometry (parent ion at m/z 163.1) .

- Purity : Validate by HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold .

Q. What safety protocols are essential when handling this compound in experimental workflows?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential azide explosivity .

- Waste Disposal : Collect azide-containing waste separately in labeled containers. Neutralize with aqueous sodium nitrite before disposal to prevent hazardous reactions .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Techniques :

- Spectroscopy : -NMR for carbonyl (C=O) and aromatic carbon assignments. UV-Vis for monitoring photolytic decomposition (λmax ~270 nm) .

- Chromatography : Reverse-phase HPLC coupled with diode-array detection for quantifying degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Contradiction Analysis :

- Variable Identification : Compare experimental conditions (e.g., cell lines, solvent systems, concentration ranges). For example, discrepancies in cytotoxicity may arise from DMSO concentrations >0.1% .

- Statistical Reconciliation : Apply meta-analysis to aggregate data, using weighted means and heterogeneity tests (e.g., I² statistic) to identify outliers .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- Stability Optimization :

- Photolytic Degradation : Store solutions in amber vials at –20°C. Add radical scavengers (e.g., BHT) to minimize light-induced decomposition .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stability up to 150°C in inert atmospheres) .

Q. What computational methods are applied to study the reactivity of this compound in click chemistry applications?

- Computational Modeling :

- Density Functional Theory (DFT) : Calculate transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize geometries using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic solvents to predict reaction kinetics .

Key Considerations for Experimental Design

- Research Question Formulation : Define variables explicitly (e.g., "How does solvent polarity affect the CuAAC reaction rate of this compound?"). Underline hypotheses and operationalize metrics (e.g., reaction yield, TOF) .

- Ethical Compliance : For biological studies, document IRB approvals and participant consent protocols if human cell lines are used .

Note : Avoid unreliable sources (e.g., BenchChem). Prioritize peer-reviewed journals and validated datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.